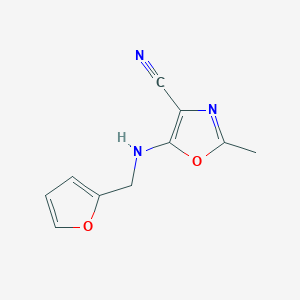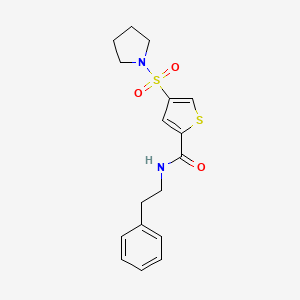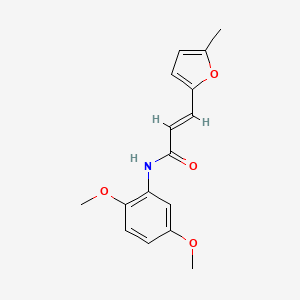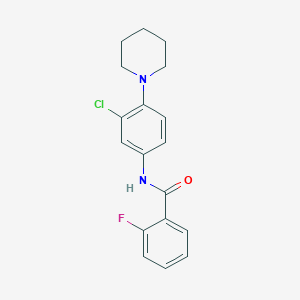![molecular formula C18H19N5O B5574045 4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one](/img/structure/B5574045.png)
4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.15896025 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cognitive Impairment and Neurodegenerative Diseases
Compounds structurally related to 4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one have been investigated for their potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. A specific compound, ITI-214, has shown picomolar inhibitory potency for phosphodiesterase 1 (PDE1), demonstrating good efficacy in vivo and is currently in Phase I clinical development for these indications (Li et al., 2016).
Anti-inflammatory and Antimicrobial Activities
Research has revealed that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory properties without ulcerogenic activity, indicating their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and a better therapeutic index than traditional NSAIDs like phenylbutazone and indomethacin (Auzzi et al., 1983). Furthermore, some derivatives have shown promising antimicrobial activity against resistant strains, suggesting a potential role in addressing drug resistance issues in infectious diseases (Sheikhi-Mohammareh et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities. These compounds showed inhibition effects comparable to 5-fluorouracil and were screened against human breast and liver carcinoma cell lines, demonstrating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Anxiolytic and Anticonvulsant Activities
Research into the derivatives of pyrazolo[1,5-a]pyrimidines has also explored their potential as antianxiety and anticonvulsant agents. Specific compounds within this class have shown CNS effects similar to diazepam and are being studied as components of new anesthetic formulations, suggesting their utility in psychiatric and neurological applications (Dewald et al., 1977).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-10-16-20-15(14-6-3-2-4-7-14)11-18(23(16)21-13)22-9-5-8-19-17(24)12-22/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUOUBXMQJZWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCCNC(=O)C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5573962.png)
![N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5573975.png)
![1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5573999.png)
![N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574014.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5574018.png)
![N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5574027.png)
![1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B5574034.png)
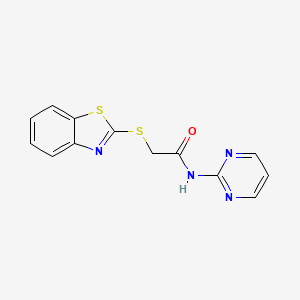
![2-METHYL-6-{[6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]OXY}-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5574038.png)
